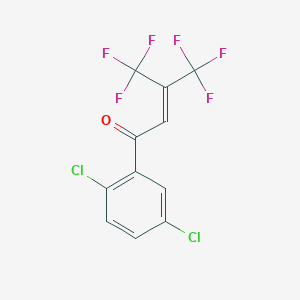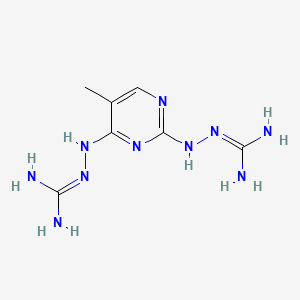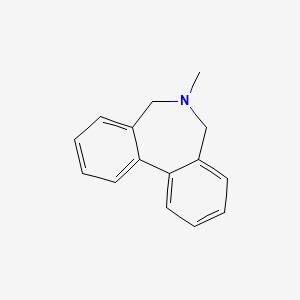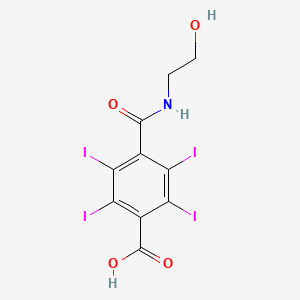
2,4-Selenazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Selenazolidinedione is an organic compound that belongs to the class of selenazolidinediones. It is a heterocyclic compound containing selenium, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound has garnered interest due to its antimicrobial activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-selenazolidinedione typically involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. One common method involves the cyclization of selenourea derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the selenazolidinedione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Selenazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted selenazolidinedione derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex selenium-containing molecules.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2,4-selenazolidinedione involves its interaction with cellular components, leading to various biological effects. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating specific signaling pathways and generating reactive oxygen species (ROS) that damage cellular components.
Comparison with Similar Compounds
2,4-Selenazolidinedione can be compared with other similar compounds, such as thiazolidinediones and oxazolidinediones. While thiazolidinediones are known for their antidiabetic properties, this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Similar compounds include:
Thiazolidinedione: Known for its role in diabetes treatment.
Oxazolidinedione: Used as anticonvulsants and in other therapeutic applications.
Properties
CAS No. |
39683-51-7 |
|---|---|
Molecular Formula |
C3H3NO2Se |
Molecular Weight |
164.03 g/mol |
IUPAC Name |
1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2Se/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |
InChI Key |
FOIUNOZNGBEQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)



![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)




![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)

